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molecular formula C11H21NO3 B578409 Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate CAS No. 1257293-79-0

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No. B578409
M. Wt: 215.293
InChI Key: GMOIZAKBLSIACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115127B2

Procedure details

To a solution of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (0.87 g, 4.04 mmol) in DCM (15 mL) at 0° C. was added 4 M HCl in dioxane (8.08 mL, 16.16 mmol) dropwise. The reaction was stirred overnight at RT. The reaction mixture was concentrated and dried in vacuo to generate 2-(azetidin-3-yl)propan-2-ol hydrochloride as a brown solid (0.44 g, 71.8% yield).
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.08 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)([CH3:4])[CH3:3].[ClH:16].O1CCOCC1>C(Cl)Cl>[ClH:16].[NH:7]1[CH2:8][CH:5]([C:2]([OH:1])([CH3:4])[CH3:3])[CH2:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
OC(C)(C)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8.08 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CC(C1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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